N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core fused with a benzodioxolyl group and substituted with diphenyl and sulfanyl acetamide functionalities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4S2/c31-23(28-18-11-12-21-22(13-18)34-16-33-21)15-36-27-29-25-24(20(14-35-25)17-7-3-1-4-8-17)26(32)30(27)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKORXPBDBBBKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure comprises a benzodioxole moiety and a thienopyrimidine derivative, which are known to exhibit various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 477.5 g/mol. The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C23H19N5O5S |
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
| InChI Key | PHDYPDUXOSBCBX-UHFFFAOYSA-N |
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities including:
1. Antioxidant Activity:
Studies have shown that thienopyrimidine derivatives can act as antioxidants. For instance, a related thieno[2,3-c]pyrazole compound demonstrated protective effects against oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol .
2. Antimicrobial Effects:
Thienopyrimidine derivatives have been reported to possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for further exploration in antimicrobial drug development.
3. Anticancer Potential:
Compounds similar to this compound have been evaluated for their anticancer effects. Research indicates that they may induce apoptosis in cancer cells by modulating specific signaling pathways .
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
1. Enzyme Inhibition:
The presence of the thienopyrimidine moiety suggests potential inhibition of enzymes involved in inflammatory processes or cancer progression.
2. Receptor Binding:
The benzodioxole ring may enhance binding affinity to specific receptors, thereby modulating cellular responses.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Study 1: Antioxidant Effects
A study assessed the antioxidant properties of thienopyrazole compounds in fish erythrocytes. Results indicated reduced cellular damage in treated groups compared to controls exposed to oxidative stress .
Study 2: Antimicrobial Activity
Research on thienopyrimidine derivatives highlighted their effectiveness against various bacterial strains. These compounds showed significant inhibition zones in agar diffusion tests .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
Core Architecture
- Target Compound: Combines a thieno[2,3-d]pyrimidinone core with benzodioxolyl and diphenyl substituents. The sulfanyl acetamide group bridges the thieno-pyrimidinone and benzodioxolyl moieties.
- Compound 3j/3k (Molecules, 2009): Feature benzimidazole cores with sulfinyl/sulfonyl and methoxy-pyridylmethyl groups. Unlike the target compound, these lack the thieno-pyrimidinone system but share acetamide linkages .
- Compound 11p (Identif, 2022): Contains a pyrimido[4,5-d]pyrimidinone fused with a diazepine ring. While it shares a pyrimidine-like structure, the absence of a thieno ring and benzodioxolyl group distinguishes it .
- Compounds m, n, o (Pharmacopeial Forum, 2017): Tetrahydropyrimidinyl acetamide derivatives with phenoxy and hydroxyhexanamide substituents. These emphasize stereochemical complexity but lack sulfur-containing heterocycles like the thieno ring .
Functional Groups
- Sulfur-Containing Moieties : The target compound’s sulfanyl group contrasts with the sulfinyl/sulfonyl groups in 3j/3k and the absence of sulfur in 11p and Pharmacopeial Forum compounds .
- Aromatic Substitutents: Diphenyl groups in the target compound may enhance π-π stacking compared to the pyridyl and methylphenoxy groups in analogues .
Physical Properties
The higher melting point of 3j/3k (76–80°C) suggests greater crystallinity, possibly due to sulfonyl/sulfinyl groups enhancing intermolecular forces .
Pharmacological Implications
- Target Compound: The thieno-pyrimidinone core may mimic ATP-binding sites in kinases, while the benzodioxolyl group could improve blood-brain barrier penetration.
- Compound 3j/3k: Benzimidazole derivatives are known proton-pump inhibitors; however, their sulfinyl groups may limit stability compared to the target’s sulfanyl linkage .
- Compound 11p: The diazepine-pyrimido-pyrimidinone hybrid likely targets epigenetic regulators (e.g., bromodomains), differing from the thieno-pyrimidinone’s kinase focus .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including halogenation of the thienopyrimidine core, thiol-ether bond formation, and amide coupling. Key reagents include halogenating agents (e.g., PCl₃), thiolating agents (e.g., thiourea), and coupling reagents (e.g., EDC/HOBt) . Optimization strategies:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions.
- Solvent selection : Use anhydrous DMF for amide coupling to enhance solubility and reaction efficiency.
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization (ethanol/water) .
Q. What spectroscopic methods are most reliable for confirming structural integrity?
- NMR : ¹H/¹³C NMR to verify benzodioxole protons (δ 5.9–6.1 ppm, singlet) and thienopyrimidine carbonyl (δ 170–175 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfanyl S–C bond (~650 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₁N₃O₄S₂: 528.1054) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target specificity .
- Dosage standardization : Use Hill plots to establish EC₅₀ values across multiple replicates .
- Structural analogs : Test derivatives with modified benzodioxole or phenyl groups to isolate pharmacophoric contributions .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding with kinase domains (e.g., EGFR), prioritizing residues within 4 Å of the thienopyrimidine core .
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 50 ns runs) to assess binding free energy (MM-PBSA) .
- QSAR models : Corulate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data from analogs .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- pH stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hrs; monitor degradation via HPLC (C18 column, 254 nm) .
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for thienopyrimidines) .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) with UPLC-MS for degradant profiling .
Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
- Core modifications : Replace benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to assess π-π stacking effects .
- Substituent variation : Introduce electron-deficient groups (e.g., -CF₃) on the phenyl rings to enhance hydrophobic interactions .
- Prodrug synthesis : Convert the acetamide to a phosphate ester for improved aqueous solubility .
Q. How can researchers address challenges in purifying this compound during scale-up synthesis?
- HPLC-Directed purification : Use preparative HPLC (C18, 10 μm, 20 mL/min) with gradient elution (MeCN/H₂O + 0.1% TFA) .
- Crystallization optimization : Screen solvents (e.g., acetone/hexane) using high-throughput platforms (e.g., Crystal16) to identify ideal conditions .
Q. What methodologies are critical for resolving contradictions in proposed mechanisms of action?
- Biochemical pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR knockouts : Validate target dependency by testing activity in isogenic cell lines lacking the putative target gene .
Q. How can target engagement be validated in cellular models?
- CETSA : Monitor thermal stabilization of target proteins via Western blotting after compound treatment .
- SPR/ITC : Quantify binding kinetics (KD, kon/koff) using recombinant proteins immobilized on sensor chips .
Q. What strategies mitigate unwanted reactivity during derivatization of the sulfanyl group?
- Protective groups : Temporarily replace -SH with trityl groups during amide coupling, then deprotect with TFA .
- Radical scavengers : Add TEMPO (0.1 eq.) to thiol-ene reactions to suppress disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
